molecular formula C16H11BrO3 B2831673 3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one CAS No. 105258-03-5

3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one

Cat. No.: B2831673
CAS No.: 105258-03-5
M. Wt: 331.165
InChI Key: NUWWCVRYXWSAIN-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one is a chemical compound that belongs to the class of chromones, which are known for their diverse biological activities. This compound features a bromophenyl group at the third position and a methoxy group at the seventh position of the chromone ring. Chromones are widely studied due to their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with 7-methoxy-4-chromanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(4-bromophenyl)-7-hydroxychromen-4-one.

    Reduction: Formation of 3-(phenyl)-7-methoxychromen-4-one.

    Substitution: Formation of 3-(4-aminophenyl)-7-methoxychromen-4-one or 3-(4-thiophenyl)-7-methoxychromen-4-one.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Material Science: Incorporated into polymers and liquid crystals for advanced material applications.

Biology

    Antimicrobial: Exhibits activity against certain bacterial and fungal strains.

    Antioxidant: Scavenges free radicals and protects cells from oxidative stress.

Medicine

    Anti-inflammatory: Reduces inflammation by inhibiting specific enzymes and pathways.

    Anticancer: Induces apoptosis in cancer cells and inhibits tumor growth.

Industry

    Dye and Pigment Production: Used as a precursor in the synthesis of dyes and pigments.

    Pharmaceuticals: Incorporated into drug formulations for its therapeutic properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: Inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of inflammatory mediators.

    Apoptosis Induction: Activates caspases and other apoptotic proteins, leading to programmed cell death in cancer cells.

    Antioxidant Activity: Neutralizes reactive oxygen species (ROS) and upregulates antioxidant defense mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one stands out due to its unique combination of a bromophenyl and methoxy group on the chromone scaffold, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-(4-bromophenyl)-7-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWWCVRYXWSAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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